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Compound of Interest

Compound Name: 8-Fluoroisoquinoline

Cat. No.: B092601 Get Quote

An In-depth Technical Guide to 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of 8-Fluoroisoquinoline, including its

chemical identity, physicochemical properties, synthesis, and potential biological significance.

The information is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Identity
Identifier Value

IUPAC Name 8-fluoroisoquinoline[1]

CAS Number 1075-00-9[1][2]

Molecular Formula C₉H₆FN[1][2]

Molecular Weight 147.15 g/mol [2][3]

Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)F[1]

InChI Key AAQUCBIWXJSBEU-UHFFFAOYSA-N[1]

Physicochemical Properties
The following table summarizes the computed physicochemical properties of 8-
Fluoroisoquinoline.
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Property Value Source

XLogP3 2.2 PubChem[3]

Hydrogen Bond Donor Count 0 PubChem[3]

Hydrogen Bond Acceptor

Count
1 PubChem[3]

Rotatable Bond Count 0 PubChem[3]

Exact Mass 147.048427358 Da PubChem[3]

Monoisotopic Mass 147.048427358 Da PubChem[3]

Topological Polar Surface Area 12.9 Å² PubChem[3]

Heavy Atom Count 11 PubChem[3]

Synthesis and Experimental Protocols
A key intermediate for the synthesis of various 8-fluoroisoquinoline derivatives is 8-fluoro-3,4-

dihydroisoquinoline. A detailed experimental protocol for its synthesis is provided below.[2][4]

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (23)
Experimental Protocol:

To a vigorously stirred mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate

(5.89 g, 28.9 mmol) in dichloromethane (100 mL) and water (50 mL), an aqueous solution of

sodium carbonate (10%, 20 mL) was added. The layers were separated, and the aqueous layer

was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed

with water (2 x 50 mL) and brine (50 mL) and then dried over MgSO₄. The solvent was

evaporated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline (3.99 g, 93%) as a

pale brown oil.[4]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30)
Experimental Protocol:
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Sodium borohydride (153 mg, 4.04 mmol) was added to a solution of 8-fluoro-3,4-

dihydroisoquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture was

cooled in an ice/water bath. After stirring for 1 hour at room temperature, water (5 mL) was

added, and the resulting mixture was extracted with dichloromethane (3 x 8 mL). The combined

organic layers were dried over MgSO₄ and evaporated to afford the title compound (478 mg,

94%) as a yellow oil.[4]

Spectroscopic Data for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30):

IR (film): ν = 3299, 1463, 1241 cm⁻¹[4]

¹⁹F-NMR (564.7 MHz, CDCl₃): δ = -113.1 (dd, JFH = 8.8, 5.7 Hz)[4]

Synthesis Workflow
The following diagram illustrates the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline from

its hydrochloride salt precursor.

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline
hydrochloride monohydrate

8-Fluoro-3,4-dihydroisoquinoline

Na₂CO₃, CH₂Cl₂/H₂O

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

NaBH₄, MeOH

Click to download full resolution via product page

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline.
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Biological Activity and Signaling Pathways
While extensive biological data for 8-fluoroisoquinoline itself is limited in the public domain,

its derivatives have shown potential as therapeutic agents, particularly as inhibitors of Rho-

associated coiled-coil containing protein kinase (ROCK).

ROCK Inhibition
8-Fluoroisoquinoline-5-sulfonamide, a derivative of 8-fluoroisoquinoline, is suggested to be

a potent ROCK inhibitor. The ROCK signaling pathway is a critical regulator of various cellular

processes, and its inhibition has shown therapeutic promise in a range of diseases.

Proposed In Vivo Validation Workflow for a Novel ROCK
Inhibitor
The following diagram outlines a typical workflow for the in vivo validation of a novel ROCK

inhibitor like an 8-fluoroisoquinoline derivative.
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In Vivo Validation Workflow for a ROCK Inhibitor

Disease Model Induction
(e.g., Alzheimer's, Myocardial I/R)

Treatment Administration
(8-Fluoroisoquinoline derivative, Vehicle, Positive Control)

Behavioral/Functional Assessment
(e.g., Morris Water Maze, Echocardiography)

Biochemical/Histological Analysis
(e.g., Western Blot, Immunohistochemistry)

Data Analysis and Interpretation

Click to download full resolution via product page

In Vivo Validation Workflow for a ROCK Inhibitor.

Rho-Kinase (ROCK) Signaling Pathway
The therapeutic effects of 8-fluoroisoquinoline-based ROCK inhibitors are anticipated to be

mediated through the inhibition of the Rho/ROCK signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b092601?utm_src=pdf-body-img
https://www.benchchem.com/product/b092601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rho-Kinase (ROCK) Signaling Pathway
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Proposed mechanism of action via ROCK inhibition.

Potential Applications
Derivatives of 8-fluoroisoquinoline are being investigated as potential drug candidates for the

central nervous system.[2] The introduction of a fluorine atom at the 8-position can significantly

influence the physicochemical and biological properties of the isoquinoline scaffold, potentially

enhancing membrane permeability and metabolic stability. Further research into the synthesis

and biological evaluation of novel 8-fluoroisoquinoline derivatives is warranted to explore

their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b092601?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/In_Vivo_Validation_of_8_Fluoroisoquinoline_5_sulfonamide_s_Therapeutic_Effect_A_Comparative_Guide.pdf
https://www.mdpi.com/1420-3049/23/6/1280
https://www.mdpi.com/1420-3049/23/6/1280
https://pubchem.ncbi.nlm.nih.gov/compound/26985665
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099844/
https://www.benchchem.com/product/b092601#iupac-name-and-cas-number-for-8-fluoroisoquinoline
https://www.benchchem.com/product/b092601#iupac-name-and-cas-number-for-8-fluoroisoquinoline
https://www.benchchem.com/product/b092601#iupac-name-and-cas-number-for-8-fluoroisoquinoline
https://www.benchchem.com/product/b092601#iupac-name-and-cas-number-for-8-fluoroisoquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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